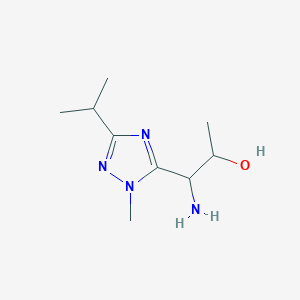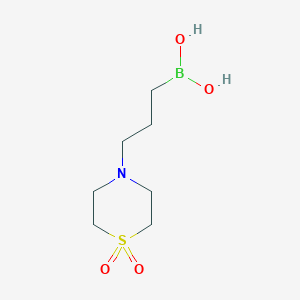
(3-(1,1-Dioxidothiomorpholino)propyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid is a boronic acid derivative that features a thiomorpholine ring with a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfone precursor under controlled conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with a boronic acid derivative, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the sulfone group, converting it to a sulfide.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules, including enzymes and receptors.
Medicine
Medically, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound may have applications in the development of new therapeutic agents.
Industry
Industrially, [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid can be used in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine or threonine residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib contain thiazole rings and have similar applications in medicinal chemistry.
Thiadiazole Derivatives: These compounds, such as acetazolamide and methazolamide, are known for their biological activities.
Uniqueness
What sets [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid apart is its unique combination of a thiomorpholine ring with a sulfone group and a boronic acid moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H16BNO4S |
|---|---|
Molekulargewicht |
221.09 g/mol |
IUPAC-Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propylboronic acid |
InChI |
InChI=1S/C7H16BNO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h10-11H,1-7H2 |
InChI-Schlüssel |
HWRBJPGNHLVSIK-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCN1CCS(=O)(=O)CC1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


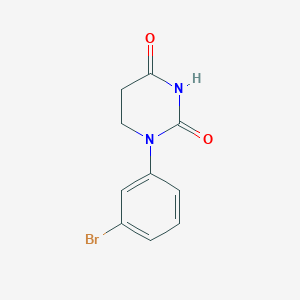
![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
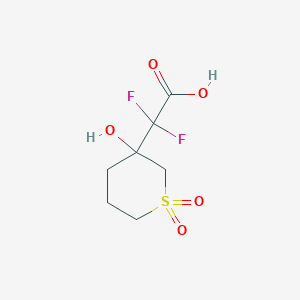
![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)
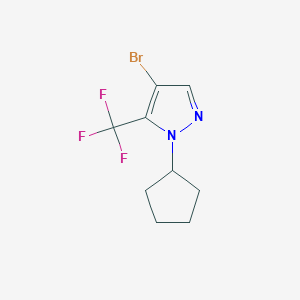




![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)


